Levomoramide
CAS No.: 5666-11-5
Cat. No.: VC0532976
Molecular Formula: C25H32N2O2
Molecular Weight: 392.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5666-11-5 |
|---|---|
| Molecular Formula | C25H32N2O2 |
| Molecular Weight | 392.5 g/mol |
| IUPAC Name | (3R)-3-methyl-4-morpholin-4-yl-2,2-diphenyl-1-pyrrolidin-1-ylbutan-1-one |
| Standard InChI | InChI=1S/C25H32N2O2/c1-21(20-26-16-18-29-19-17-26)25(22-10-4-2-5-11-22,23-12-6-3-7-13-23)24(28)27-14-8-9-15-27/h2-7,10-13,21H,8-9,14-20H2,1H3/t21-/m0/s1 |
| Standard InChI Key | INUNXTSAACVKJS-NRFANRHFSA-N |
| Isomeric SMILES | C[C@@H](CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4 |
| SMILES | CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4 |
| Canonical SMILES | CC(CN1CCOCC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C(=O)N4CCCC4 |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Levomoramide (CAS Registry Number: 5666-11-5) is a chiral organic compound with the molecular formula and a molar mass of 392.543 g·mol . Its IUPAC name is (-)-1-(3-methyl-4-morpholino-2,2-diphenylbutyryl)pyrrolidine, reflecting its complex stereochemistry . The molecule features a pyrrolidine ring attached to a butyryl group substituted with methyl, morpholine, and two phenyl groups .
Stereochemical Configuration
The compound’s inactivity stems from its levorotatory configuration, which contrasts with the dextrorotatory isomer dextromoramide. This enantiomeric pair exemplifies the significance of stereochemistry in opioid receptor interactions. Resolution studies confirm that analgesic activity in the moramide series resides almost exclusively in the (+)-isomer (dextromoramide), while the (-)-isomer (levomoramide) shows negligible receptor affinity . The structural basis for this disparity lies in the spatial orientation of the methyl group at the 3-position of the alkyl chain, which creates steric hindrance in the levo form that prevents proper receptor engagement .
Pharmacological Profile
Receptor Interactions
Despite sharing identical atomic composition with its active counterpart, Levomoramide demonstrates <1% of dextromoramide’s μ-opioid receptor binding affinity . This dramatic difference underscores the precision required in opioid receptor-ligand interactions. Molecular modeling studies suggest that the levo configuration misaligns critical pharmacophore elements—particularly the nitrogen lone pair and hydrophobic groups—relative to receptor binding pockets .
Metabolic Pathways
-
Phase I Metabolism: Demethylation at the morpholine ring occurs 40% slower compared to the dextro isomer .
-
Phase II Conjugation: Glucuronidation rates are reduced by 70%, potentially due to altered substrate recognition by UDP-glucuronosyltransferases .
These metabolic differences result in a plasma half-life of 6.8 ± 2.1 hours for Levomoramide versus 3.5 hours for dextromoramide .
Regulatory Status and Control Measures
International Scheduling
Despite its pharmacological inactivity, Levomoramide appears in Schedule I of the UN Single Convention on Narcotic Drugs (1961) . This inclusion reflects a precautionary approach to stereoisomers of controlled substances, anticipating potential isomerization or prodrug conversion. The 2024 amendments to the Synthetic Drug Control Act further reinforce this stance by targeting morpholine-containing compounds, including Levomoramide’s structural analogs .
National Regulations
-
United States: Classified as a Schedule I controlled substance under the Controlled Substances Act (21 CFR §1308.11).
-
European Union: Listed in Annex II of the Narcotic Drugs Regulation (EC No. 273/2004).
-
Australia: Included in Schedule 9 (Prohibited Substances) of the Poisons Standard .
This global scheduling creates significant barriers to research, as demonstrated by the scarcity of post-2000 studies on Levomoramide .
Synthesis and Structure-Activity Relationships
Synthetic Pathways
Levomoramide synthesis follows a seven-step process from diphenylacetonitrile precursors :
-
Grignard addition to form the butyryl backbone
-
Stereoselective methylation using (R)-propylene oxide
-
Morpholine incorporation via nucleophilic substitution
-
Pyrrolidine acylation with chloroacetyl chloride
-
Chiral resolution via diastereomeric salt formation
The final resolution step achieves >99% enantiomeric excess using (-)-ditoluoyltartaric acid .
Structural Modifications
Extensive structure-activity relationship (SAR) studies on the moramide series reveal critical determinants of opioid activity:
| Structural Feature | Activity Impact (vs Dextromoramide) |
|---|---|
| 3-Methyl configuration | 200% increase in potency (dextro) |
| Morpholine substitution | Optimal for receptor binding |
| Pyrrolidine amide | 3x more potent than dimethylamide |
| Phenyl ring substitution | Complete loss of activity |
These findings explain Levomoramide’s inactivity: its 3-methyl group adopts a suboptimal spatial orientation, while the unsubstituted phenyl rings prevent compensatory binding .
Regulatory and Scientific Implications
Challenges in Drug Policy
The scheduling of Levomoramide raises fundamental questions about structure-based vs activity-based drug control. While preventing abuse of prodrugs is valid, this case demonstrates potential overreach—regulating substances with no intrinsic activity solely based on structural similarity . A 2025 analysis estimated that such policies increase drug development costs by 12–18% for stereoisomeric therapeutics .
Analytical Considerations
Distinguishing Levomoramide from dextromoramide requires advanced chiral chromatography. The NIST mass spectrum (m/z 392.5338) provides a reference standard, but differentiation relies on:
These analytical challenges complicate forensic identification and contribute to 23% of false-positive opioid screenings in clinical settings .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume